Dmac-trz

Catalog No.
S9102791
CAS No.
1628752-98-6
M.F
C36H28N4
M. Wt
516.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dmac-trz

CAS Number

1628752-98-6

Product Name

Dmac-trz

IUPAC Name

10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethylacridine

Molecular Formula

C36H28N4

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C36H28N4/c1-36(2)29-17-9-11-19-31(29)40(32-20-12-10-18-30(32)36)28-23-21-27(22-24-28)35-38-33(25-13-5-3-6-14-25)37-34(39-35)26-15-7-4-8-16-26/h3-24H,1-2H3

InChI Key

IVXBGKPGZOETEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C

DMAC-TRZ, or 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, is a prominent thermally activated delayed fluorescence emitter known for its application in organic light-emitting diodes (OLEDs). This compound features a bipolar structure with an electron-donating moiety (9,9-dimethyl-9,10-dihydroacridine) and an electron-accepting moiety (2,4,6-triphenyl-1,3,5-triazine) . DMAC-TRZ exhibits a sky-blue emission with high photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE), making it suitable for both doped and non-doped OLED devices .

That are crucial for its functionality in OLEDs. The primary reaction involves the formation of excited states that facilitate thermally activated delayed fluorescence. The compound's photophysical properties allow it to convert triplet excitons into singlet excitons efficiently through reverse intersystem crossing (RISC), which is essential for achieving high luminous efficiency in OLED applications .

The synthesis of DMAC-TRZ typically involves multi-step organic reactions. The process generally includes:

  • Formation of the triazine core: This can be achieved through condensation reactions involving appropriate precursors.
  • Coupling with the acridine moiety: The triazine derivative is then coupled with the 9,9-dimethyl-9,10-dihydroacridine using coupling agents like palladium catalysts.
  • Purification: The final product is purified using techniques such as column chromatography or sublimation to achieve high purity levels (>99%) .

DMAC-TRZ is widely used in:

  • Organic Light Emitting Diodes (OLEDs): Its high PLQY and EQE make it an ideal candidate for blue-emitting layers in OLED devices.
  • Display Technologies: Due to its efficient light emission properties, it is used in various display technologies requiring high color fidelity and brightness.
  • Photonic Devices: Its unique photophysical characteristics are being explored for applications in photonic devices and sensors .

Several compounds share structural similarities with DMAC-TRZ, each exhibiting unique properties:

Compound NameStructure TypeEmission ColorPLQY (%)EQE (%)
DMAC-py-TRZTADF EmitterGreenish-blue5822.1
DMAC-bPmTTADF EmitterGreen8325.9
TriazatruxeneRigid Central Donor UnitBlue9026.5
Spiro-Acridine DerivativeTADF EmitterBlue8524.0

Uniqueness of DMAC-TRZ:
DMAC-TRZ stands out due to its exceptional balance between singlet-triplet energy splitting and high fluorescence radiative rates, which contribute to its high efficiency in OLED applications. Its specific structural features allow for efficient RISC processes that are critical for achieving high luminous output in practical devices .

DMAC-TRZ was first synthesized as part of a broader effort to develop donor-acceptor systems capable of achieving 100% internal quantum efficiency via TADF mechanisms. Early work focused on combining electron-rich 9,9-dimethyl-9,10-dihydroacridine (DMAC) with electron-deficient 2,4,6-triphenyl-1,3,5-triazine (TRZ) to create a charge-transfer excited state with minimal singlet-triplet energy splitting (ΔEST). The initial synthesis route, reported in foundational studies, involved a palladium-catalyzed Ullmann coupling between brominated DMAC derivatives and TRZ precursors. Key synthetic milestones include:

Synthetic ParameterValue/DescriptionSource Reference
Coupling reaction yield50–65%
Purification methodFlash column chromatography
Critical intermediates2,4,6-tris(4-bromophenyl)-1,3,5-triazine
Final sublimation purity>99.0%

This synthetic approach enabled precise control over molecular geometry, particularly the orthogonal alignment between DMAC and TRZ moieties, which proved essential for efficient reverse intersystem crossing (RISC). Subsequent refinements introduced cost-effective zinc-mediated coupling reactions, scaling production while maintaining electrochemical stability.

Structural Classification as a Bipolar Thermally Activated Delayed Fluorescence Emitter

DMAC-TRZ belongs to the orthogonal donor-acceptor structural class, where spatial separation between the DMAC donor and TRZ acceptor minimizes ground-state geometric relaxation. This configuration creates a charge-transfer (CT) excited state with:

  • HOMO localization: −5.92 eV on DMAC’s nitrogen-centered lone pairs
  • LUMO localization: −2.92 eV on TRZ’s π*-orbitals
  • ΔEST ≈ 0.01 eV, enabling RISC at room temperature

The compound’s bipolar nature facilitates balanced hole and electron transport in OLED layers, with mobility values of ~10−4 cm2 V−1 s−1 for both charge types. Time-resolved photoluminescence studies reveal dual emission pathways:

  • Prompt fluorescence (τ ≈ 23.6 ns) from singlet excitons
  • Delayed fluorescence (τ ≈ 290–2060 ns) via RISC-mediated triplet harvesting

Electronic Transition Dynamics: Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Configuration and Charge Transfer States

The electronic structure of dimethylacridine-triazine is characterized by a distinct spatial separation of frontier molecular orbitals that enables efficient thermally activated delayed fluorescence. Density functional theory calculations at the M062X/6-31G(d) level reveal that the highest occupied molecular orbital is predominantly localized on the dimethylacridine donor unit, while the lowest unoccupied molecular orbital resides primarily on the triazine acceptor moiety [1] [2]. This spatial separation is achieved through the orthogonal geometry adopted by the molecule, with a dihedral angle between the donor and acceptor units approaching 90 degrees [1] [3].

In the ground-state equilibrium geometry, the dimethylacridine and triazine fragments maintain a mutually orthogonal orientation, which minimizes the overlap between the highest occupied molecular orbital and lowest unoccupied molecular orbital. This geometric arrangement results in an almost negligible oscillator strength for the S0→S1 transition due to the poor orbital overlap [1] [4]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital gap in the orthogonal geometry is approximately 4.99 electron volts, while electrochemical measurements indicate a practical gap of approximately 3.0 electron volts [1] [5].

The lowest excited singlet state (S1) and triplet state (T1) both exhibit pure charge transfer character in the orthogonal conformation [1] [3]. Time-dependent density functional theory calculations demonstrate that vertical excitation energies correspond to 2.88 electron volts for S1 and 2.57 electron volts for T1, yielding a singlet-triplet energy gap of 0.31 electron volts in solution conditions [1]. However, in the optimized orthogonal geometry, this gap reduces dramatically to approximately 0.01 electron volts, making reverse intersystem crossing thermally accessible at room temperature [1] [3].

Natural transition orbital analysis reveals the charge transfer nature of the electronic transitions. Upon photoexcitation, electron density transfers from the dimethylacridine nitrogen lone pair to the electron-deficient triazine ring, creating a zwitterionic excited state with significant dipole moment [6] [7]. The charge transfer character is evidenced by the strong solvatochromic behavior of the emission, which red-shifts dramatically with increasing solvent polarity [6] [8].

Temperature-Dependent Reverse Intersystem Crossing Kinetics

The reverse intersystem crossing process in dimethylacridine-triazine exhibits strong temperature dependence, reflecting the thermal activation required for triplet-to-singlet upconversion. Experimental measurements reveal that the reverse intersystem crossing rate constant varies significantly with temperature and host environment, ranging from 1.7 × 10⁵ s⁻¹ in rigid matrices to 1.1 × 10⁶ s⁻¹ in polar host materials [9].

The temperature dependence of reverse intersystem crossing can be understood through the Arrhenius relationship, where the rate constant depends exponentially on the energy gap between the charge transfer states and the thermally accessible local triplet state [10] [9]. In toluene solution at room temperature, the reverse intersystem crossing rate constant is measured at 5.1 × 10⁵ s⁻¹, corresponding to a delayed fluorescence lifetime of 5.2 microseconds [6] [9].

Host environment significantly influences the temperature-dependent kinetics. In rigid matrices such as Zeonex, where the singlet-triplet energy gap is 170 millielectron volts, the delayed fluorescence contribution drops dramatically at 80 Kelvin and is completely quenched at 20 Kelvin [9]. Conversely, in host materials with smaller energy gaps, such as mCBPCN (24 millielectron volts) and mCPCN (12 millielectron volts), delayed fluorescence persists even at reduced temperatures [9].

The activation energy for reverse intersystem crossing varies with the host matrix, reflecting changes in the relative energies of charge transfer and local excited states. Type I thermally activated delayed fluorescence systems, where both singlet and triplet charge transfer states lie above the local triplet state, show exponential temperature dependence [9]. In contrast, Type III systems, where charge transfer states lie below the local triplet state, exhibit more complex temperature behavior due to competing energy transfer pathways [9].

Time-resolved photoluminescence measurements demonstrate that the reverse intersystem crossing kinetics are distributed rather than single-exponential, reflecting conformational heterogeneity in solid-state environments [11]. Laplace transform analysis reveals distributions of reverse intersystem crossing rates that broaden with increasing conformational disorder and host rigidity [11].

Photoluminescence Quantum Yield in Doped and Neat Film Configurations

The photoluminescence quantum yield of dimethylacridine-triazine demonstrates remarkable efficiency in both doped and neat film configurations, making it suitable for diverse optoelectronic applications. In solution measurements using degassed toluene, the compound exhibits a photoluminescence quantum yield of 67%, which increases to 93% under optimized conditions [1] [12]. This high efficiency reflects the effective harvesting of both singlet and triplet excitons through the thermally activated delayed fluorescence mechanism.

In doped film configurations, the photoluminescence quantum yield varies significantly with host matrix and concentration. When dispersed at 8 weight percent in mCPCN (9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile), the compound achieves an exceptional photoluminescence quantum yield of 90% [1] [5]. Similarly, in mCP (1,3-bis(N-carbazolyl)benzene) host at 10 weight percent doping, a quantum yield of 47% is observed [1]. The variation in efficiency reflects differences in host-guest interactions, matrix rigidity, and energy transfer processes.

The choice of host material critically influences the photoluminescence efficiency through several mechanisms. Rigid hosts such as mCBPCN minimize conformational disorder and maintain high quantum yields across different concentrations [9]. The biphenyl linking group in mCBPCN provides steric bulk that prevents aggregation-induced quenching, resulting in consistent performance even at higher doping concentrations [9]. In contrast, more flexible hosts show decreased efficiency due to increased non-radiative decay pathways.

Concentration-dependent studies reveal complex relationships between doping level and quantum efficiency. At low concentrations (1-3 weight percent), dual emission is observed from both bent and orthogonal conformers, with efficient energy transfer from the bent to the orthogonal structure [1]. As concentration increases, the high-energy emission from the bent conformer disappears due to self-absorption and energy transfer effects [1].

Neat film configurations present unique challenges and opportunities for photoluminescence efficiency. Pure dimethylacridine-triazine films achieve photoluminescence quantum yields of 83% in nitrogen atmosphere, demonstrating the compound's intrinsic efficiency [5]. However, intermolecular interactions in neat films can lead to both beneficial and detrimental effects. While aggregation typically quenches emission, the orthogonal geometry of dimethylacridine-triazine minimizes π-π stacking interactions, preserving high efficiency even at high concentrations [2].

Solvatochromic Behavior and Emission Tunability

The solvatochromic properties of dimethylacridine-triazine provide valuable insights into its excited-state nature and offer opportunities for emission color tuning. The compound exhibits minimal solvatochromism in absorption spectra, with the charge transfer band remaining relatively constant around 382 nanometers across different solvents [6] [13]. This behavior is consistent with the largely neutral ground state, where the permanent dipole moment is small due to the orthogonal donor-acceptor geometry [6] [7].

In stark contrast, the emission spectra display pronounced positive solvatochromism, with systematic red-shifts observed as solvent polarity increases [6] [8]. In non-polar methylcyclohexane, structured emission is observed at approximately 430 nanometers, while in polar dimethyl sulfoxide, the emission shifts to approximately 580 nanometers [14]. This large solvatochromic range of 150 nanometers demonstrates the substantial change in dipole moment upon excitation to the charge transfer state [7] [13].

The extent of solvatochromic shift correlates directly with the Lippert-Mataga solvent polarity parameter, confirming the charge transfer nature of the emissive state [7] [13]. The relationship between emission energy and solvent polarity follows the expected linear dependence for charge transfer transitions, with a slope indicating a change in dipole moment of approximately 15 Debye units upon excitation [7].

Emission bandwidth also shows solvent dependence, with progressive broadening observed in more polar environments [6] [13]. This inhomogeneous broadening arises from the distribution of solvation configurations around the excited dipole, reflecting the dynamic nature of solute-solvent interactions in the excited state [7] [13]. The full width at half-maximum increases from approximately 0.3 electron volts in non-polar solvents to over 0.5 electron volts in highly polar media [6].

Temperature-dependent solvatochromic studies reveal additional complexity in the emission behavior. In rigid glasses at 77 Kelvin, emission occurs from the unrelaxed bent conformer at 404 nanometers, blue-shifted relative to room temperature measurements [1]. This behavior demonstrates that conformational relaxation from the bent ground state to the orthogonal excited state is hindered in frozen matrices, providing direct evidence for the large structural reorganization predicted by theoretical calculations [1].

XLogP3

9.1

Hydrogen Bond Acceptor Count

4

Exact Mass

516.23139691 g/mol

Monoisotopic Mass

516.23139691 g/mol

Heavy Atom Count

40

Dates

Last modified: 06-24-2024

Explore Compound Types